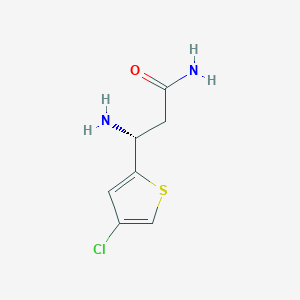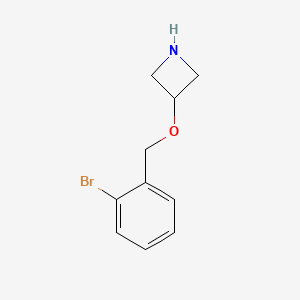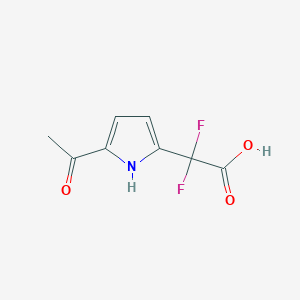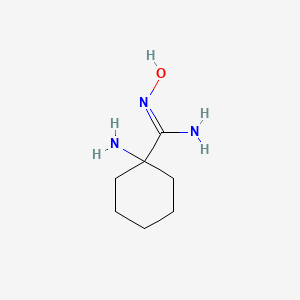
1-amino-N'-hydroxycyclohexane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves several steps. One common method includes the selective transformation of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . This process involves specific reaction conditions and reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
1-Amino-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1-Amino-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Amino-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide. While both compounds share a similar core structure, the presence of different substituents (e.g., ethyl group) can lead to variations in their chemical properties and reactivity. This uniqueness makes 1-amino-N’-hydroxycyclohexane-1-carboximidamide valuable for specific research applications .
Conclusion
1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C7H15N3O |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-amino-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c8-6(10-11)7(9)4-2-1-3-5-7/h11H,1-5,9H2,(H2,8,10) |
InChI-Schlüssel |
QCPHXTGCAVVFRV-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)(/C(=N/O)/N)N |
Kanonische SMILES |
C1CCC(CC1)(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


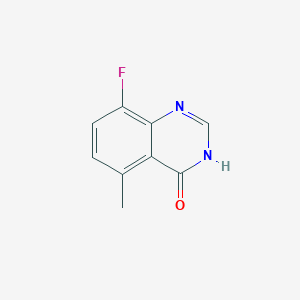
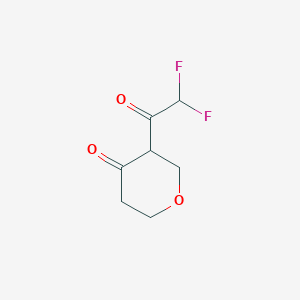
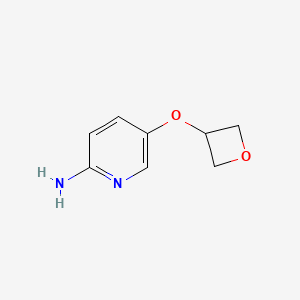
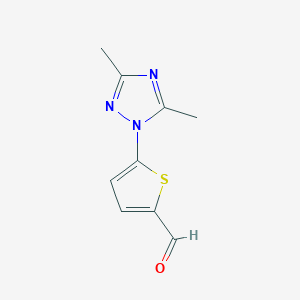
amine](/img/structure/B13305766.png)
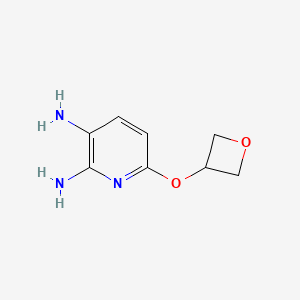
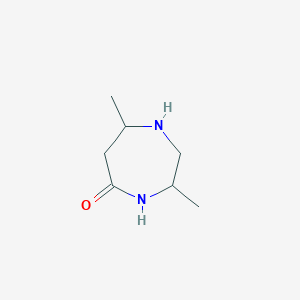
![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
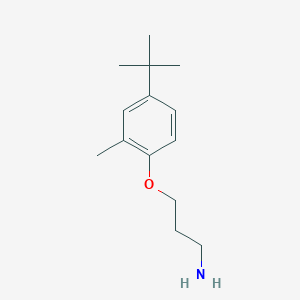
![2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13305792.png)
